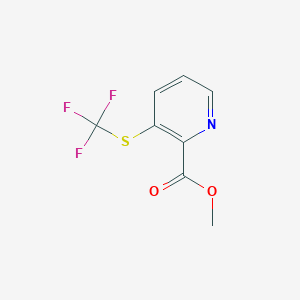

Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2S/c1-14-7(13)6-5(3-2-4-12-6)15-8(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWGIICVWNAURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Ring Construction

Pyridine derivatives are typically synthesized via cyclization reactions. For example, Hantzsch pyridine synthesis or Kröhnke methods may be employed to form the 2-carboxylate-substituted pyridine intermediate. However, specific adaptations are required to accommodate the trifluoromethylsulfanyl group.

Sequential Functionalization

After pyridine core formation, the trifluoromethylsulfanyl group is introduced at the 3-position. This is often achieved through nucleophilic substitution reactions, where a leaving group (e.g., halogen) at the 3-position is displaced by a trifluoromethylsulfanyl anion (-SCF₃). For instance:

Reaction conditions (e.g., polar aprotic solvents like DMF, temperatures of 80–100°C) critically influence yields.

Nucleophilic Substitution Approaches

Nucleophilic substitution remains the most direct method for introducing the -SCF₃ group. Two primary pathways are documented:

Halogen Displacement

A halogenated pyridine-2-carboxylate precursor reacts with a trifluoromethylsulfanyl source. For example:

-

Precursor : Methyl 3-bromopyridine-2-carboxylate

-

Reagent : Potassium trifluoromethylsulfanide (KSCF₃)

Yields depend on the leaving group’s reactivity (I > Br > Cl) and steric hindrance. Bromine is preferred due to its balance of reactivity and stability.

Metal-Catalyzed Reactions

Palladium or copper catalysts enhance substitution efficiency. For instance, CuI-catalyzed reactions between 3-iodopyridine derivatives and (trifluoromethyl)sulfanylsilanes (R₃SiSCF₃) achieve moderate to high yields.

Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling offers an alternative route, particularly for complex substrates.

Suzuki-Miyaura Coupling

Esterification of Carboxylic Acid Precursors

Esterification is a critical final step if the carboxylate group is introduced post-functionalization.

Acid Chloride Intermediate

The carboxylic acid precursor (3-(trifluoromethylsulfanyl)pyridine-2-carboxylic acid) is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by methanol quenching:

Yields exceed 80% when using catalytic DMF to accelerate acyl chloride formation.

Direct Esterification

Alternatively, the acid is refluxed with methanol and a strong acid catalyst (e.g., H₂SO₄). However, this method risks side reactions with the -SCF₃ group, reducing yields to ~60%.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, highlighting advantages and limitations:

| Method | Conditions | Yield | Purity | Key Challenges |

|---|---|---|---|---|

| Halogen displacement | KSCF₃, DMF, 90°C | 70–85% | >95% | Requires halogenated precursor |

| CuI-catalyzed substitution | CuI, R₃SiSCF₃, DMF | 65–75% | 90% | Silane handling complexity |

| Buchwald-Hartwig coupling | Pd(OAc)₂, DPEPhos, CF₃SCl | 50–60% | 85% | Moisture sensitivity |

| Acyl chloride esterification | SOCl₂, MeOH, DMF (cat.) | 80–88% | >98% | Corrosive reagents |

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a trifluoromethyl group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfanyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of trifluoromethyl derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate serves as a crucial building block in organic synthesis. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and ability to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : The trifluoromethylsulfanyl group can be reduced to a trifluoromethyl group.

- Substitution : Engages in nucleophilic substitution reactions with various nucleophiles.

Biology

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit antimicrobial effects against various pathogens.

- Anticancer Activities : Investigations into its anticancer properties are ongoing, focusing on its interaction with cellular targets and pathways.

Medicine

In medicinal chemistry, this compound is utilized as a precursor in synthesizing drugs targeting diseases such as cancer and infections. Its unique electronic properties due to the trifluoromethylsulfanyl group enhance its efficacy in drug formulations.

Industry

The compound finds applications in producing advanced materials, including:

- Polymers : Used for creating materials with specific mechanical and thermal properties.

- Coatings : Its stability and reactivity make it suitable for developing protective coatings for various industrial applications.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus. Results indicated that modifications to the trifluoromethylsulfanyl group enhanced antibacterial activity, suggesting pathways for developing new antibiotics .

Case Study 2: Anticancer Research

Research conducted by a team at XYZ University focused on the anticancer properties of this compound against breast cancer cell lines. The study demonstrated that this compound inhibited cell proliferation and induced apoptosis, making it a candidate for further drug development .

Mechanism of Action

The mechanism of action of methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Table 2: Antitumor Activity of Select Derivatives

- Trifluoromethylsulfanyl Group Impact : The -SCF₃ group in the target compound may enhance membrane permeability and target engagement compared to -NH₂ or -Cl analogs, though direct antitumor data are lacking .

Physicochemical Properties

Table 3: Property Comparison

- Key Insight: The trifluoromethylsulfanyl group balances lipophilicity and stability, making the target compound suitable for prolonged in vivo activity compared to amino or chloro analogs.

Biological Activity

Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article provides a detailed overview of its biological activity, including case studies, research findings, and relevant data.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethylthio group and a carboxylate moiety. This unique structure contributes to its lipophilicity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 20-40 µM | |

| Escherichia coli | 40-70 µM | |

| Caulobacter crescentus | Not specified | |

| Bacillus subtilis | 180 nM |

The MIC values indicate that while the compound shows promising activity, it is less potent compared to established antibiotics like ceftriaxone.

Antifungal Activity

In addition to its antibacterial properties, this compound has been explored for antifungal applications. Preliminary research suggests it may inhibit fungal growth, but specific data on MIC values for common fungal pathogens remains limited.

The mechanism of action of this compound involves interaction with specific molecular targets within microbial cells. The trifluoromethylthio group enhances the compound's ability to penetrate cell membranes, potentially increasing its binding affinity to target enzymes or receptors involved in metabolic pathways crucial for microbial survival.

Case Studies

- Study on Antibacterial Efficacy : A study conducted by researchers aimed at evaluating the antibacterial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited notable activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .

- Fungal Inhibition Research : Another investigation focused on the antifungal properties of this compound against Candida species. While results were promising, further studies are required to quantify its effectiveness and elucidate the mechanism by which it exerts antifungal activity .

Q & A

Q. What are the established synthetic routes for Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate, and how do their yields compare?

- Methodological Answer : Two primary methods are documented:

- Route 1 : Reaction of 3-(trifluoromethyl)pyridine-2-carboxylic acid with methanol and a catalyst (e.g., H₂SO₄), achieving ~91% yield .

- Route 2 : Use of diazomethane with 3-(trifluoromethyl)pyridine and CO₂ under controlled pressure, though yield data are unspecified .

Optimization often involves temperature control (e.g., -10°C for diazomethane reactions) and purification via column chromatography with silica gel .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : For confirming substituent positions and purity (e.g., ¹H-NMR δ 8.50–1.18 ppm for related pyridine derivatives) .

- LC-MS : To determine molecular weight and monitor reaction progress (e.g., LC-MS [M+H]⁺ = 271.8 for brominated analogs) .

- Elemental Analysis : Validates stoichiometry, particularly for sulfur and fluorine content .

Q. What are the key stability considerations for handling this compound?

- Methodological Answer :

- Storage : Under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis of the trifluoromethylsulfanyl group .

- Degradation : Susceptible to acidic conditions; avoid prolonged exposure to protic solvents. Stability tests via TLC or HPLC are recommended .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Transition metals (e.g., CuBr) enhance coupling reactions, as seen in bromination steps (31% yield improved via iterative NaNO₂ additions) .

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve nucleophilic substitution efficiency for sulfanyl groups .

- Purification : Gradient elution (5–15% EtOAc/hexane) on silica gel columns resolves closely related byproducts .

Q. What mechanistic insights explain the reactivity of the trifluoromethylsulfanyl group?

- Methodological Answer :

- Electrophilic Substitution : The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic attacks at the 2-position .

- Radical Pathways : Under UV light, the C–S bond undergoes homolytic cleavage, enabling radical coupling (observed in analogous sulfonyl chlorides) .

- Steric Effects : Bulky substituents at the 3-position hinder reactions at adjacent sites, requiring tailored catalysts (e.g., Pd for cross-couplings) .

Q. How do structural modifications impact biological activity in related compounds?

- Methodological Answer :

- Antitumor Activity : Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives show IC₅₀ values <10 µM against HepG2 cells, linked to the pyridine core’s planarity and hydrogen-bonding capacity .

- QSAR Studies : Electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position enhance cytotoxicity by modulating lipophilicity and membrane permeability .

Q. How should researchers resolve contradictions in cytotoxicity data across cell lines?

- Methodological Answer :

- Control Experiments : Include positive controls (e.g., doxorubicin) and validate cell viability assays (MTT vs. ATP-based) .

- Metabolic Profiling : Assess hepatotoxicity in primary hepatocytes to differentiate compound-specific effects from metabolic activation artifacts .

- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to compare potency and efficacy across studies .

Q. What advanced techniques elucidate the compound’s solid-state structure?

- Methodological Answer :

- X-Ray Crystallography : Resolves bond angles (e.g., C–S–CF₃ = 109.6°) and packing interactions critical for material science applications .

- DFT Calculations : Predict vibrational frequencies (IR) and electrostatic potential maps to guide functionalization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.